1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
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Properties
IUPAC Name |
(4-chlorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2OS/c21-15-7-3-14(4-8-15)18(25)24-19(26)17(13-5-9-16(22)10-6-13)23-20(24)11-1-2-12-20/h3-10H,1-2,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWDBGRSXJHVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a diazaspiro structure, which is characterized by a spiro arrangement of two heterocycles. The presence of the 4-chlorobenzoyl and 4-fluorophenyl groups contributes to its unique chemical properties.
Molecular Formula
- Molecular Formula : C₁₅H₁₃ClF N₂ S
- Molecular Weight : 304.79 g/mol
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 304.79 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in key signaling pathways.
- Anticancer Activity : Studies indicate that compounds with similar structural features exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Properties : The presence of halogen substituents (chlorine and fluorine) enhances the antimicrobial efficacy by disrupting microbial cell membranes.
Case Study 1: Anticancer Activity
In a study examining the effects of diazaspiro compounds on cancer cell lines, it was found that derivatives similar to This compound exhibited:
- IC50 values indicating effective inhibition of cell proliferation in HeLa cells.
- Mechanistic studies suggested that apoptosis was mediated through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A series of experiments conducted on various bacterial strains revealed that the compound demonstrated:
- Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics against resistant strains.
- The mechanism was attributed to the disruption of bacterial cell wall synthesis.
In Vitro Studies
Research has shown that compounds with similar diazaspiro structures can effectively inhibit key enzymes involved in cancer metabolism, such as:
- Thymidylate synthase
- Dihydrofolate reductase
These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.
In Vivo Studies
Preliminary animal studies have indicated:
- Reduced tumor sizes in xenograft models treated with the compound.
- Favorable pharmacokinetic profiles suggesting good bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
